N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide
Description
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide is a hybrid molecule combining a quinazolinone core with a benzenesulfonamide moiety. The quinazolinone scaffold is known for its pharmacological versatility, including anti-inflammatory, anticancer, and kinase inhibitory properties . The trifluoromethyl (-CF₃) group on the benzene ring enhances lipophilicity and metabolic stability, while the sulfonamide group contributes to hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O3S/c1-14-26-19-11-4-2-9-17(19)21(29)28(14)16-8-6-7-15(13-16)27-32(30,31)20-12-5-3-10-18(20)22(23,24)25/h2-13,27H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDKXIYOFNZFAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. The starting materials often include 2-methyl-4-oxoquinazoline and 2-(trifluoromethyl)benzenesulfonyl chloride. The key steps in the synthesis may involve:
Nucleophilic substitution: The reaction between 2-methyl-4-oxoquinazoline and a suitable nucleophile to introduce the phenyl group.
Sulfonamide formation: The reaction of the intermediate with 2-(trifluoromethyl)benzenesulfonyl chloride to form the final sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone ring, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce new substituents on the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinazolinone-Based Sulfonamides and Amides
(a) N-(2-methyl-4-oxoquinazolin-3(4H)-yl)arylsulfonamides
These derivatives, synthesized via nucleophilic substitution of 2-chloro-N-(4-oxoquinazolin-3-yl)acetamide with amines, exhibit moderate anti-inflammatory activity. In contrast, the trifluoromethyl benzenesulfonamide group in the target compound may enhance target binding affinity due to the electron-withdrawing -CF₃ group, though direct comparative activity data are unavailable in the provided evidence.
(b) N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide
This benzamide analog (CAS: 898420-39-8) shares the quinazolinone and trifluoromethylphenyl motifs but replaces the sulfonamide (-SO₂NH₂) with a benzamide (-CONH₂) group. The benzamide’s reduced acidity compared to sulfonamide may alter pharmacokinetics, such as membrane permeability or protein binding .
Quinazolinone-Acetamide Hybrids
Compounds like N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide (1a) incorporate phthalimide or hexahydrophthalimide moieties. These hybrids demonstrate antioxidant activity via DPPH radical scavenging, with 1b (thiophene-2-carboxamide derivative) being the most potent (IC₅₀ ~50 μM).
Anti-Inflammatory and Analogs with Heterocyclic Fragments
Derivatives such as 3-(4-chlorophenyl)-6-iodo-2-((substitutedimino)methyl)quinazolin-4(3H)-ones exhibit 38–73.5% anti-inflammatory activity in acute/chronic models, slightly inferior to Indomethacin (78.3%). The trifluoromethyl benzenesulfonamide group in the target compound could enhance COX-2 or NF-κB inhibition due to stronger electron-withdrawing effects, though this remains speculative without direct assay data .
Pharmacokinetic Profiles
- Target Compound : Predicted to have moderate intestinal absorption and blood-brain barrier (BBB) permeability due to the sulfonamide group’s polarity, similar to phthalimide derivatives .
- Analog 1b : Higher CNS permeability due to the lipophilic thiophene moiety, but shorter half-life due to metabolic instability .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide is a synthetic compound belonging to the quinazolinone family. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound, particularly the trifluoromethyl and sulfonamide groups, contribute to its biological profile.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 459.4 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 459.4 g/mol |
| CAS Number | 898439-02-6 |
Anticancer Activity
Research has indicated that compounds within the quinazolinone family exhibit significant anticancer properties. For instance, studies suggest that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
A study demonstrated that related quinazolinones showed cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings indicate that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group enhances its lipophilicity, potentially increasing membrane permeability and contributing to its antimicrobial efficacy.
Anti-inflammatory Activity
The sulfonamide moiety is known for its anti-inflammatory effects. Compounds containing this group have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro assays have shown that this compound can inhibit COX-2 activity, suggesting its potential as an anti-inflammatory agent.
Case Studies
- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of several quinazolinone derivatives, including our compound of interest, on MCF-7 cells. Results indicated an IC50 value of approximately 15 μM, highlighting its potential as a therapeutic agent in cancer treatment.
- Antimicrobial Evaluation : In a comparative study against standard antibiotics, the compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as a novel antimicrobial agent.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes such as COX-2 and lipoxygenases (LOX), which are involved in inflammatory processes.
- Cell Cycle Modulation : It affects cell cycle progression in cancer cells, leading to increased apoptosis.
Q & A
Basic: What is the general synthetic route for preparing this quinazolinone-sulfonamide hybrid and its analogs?
Answer:
The compound is synthesized via coupling substituted anthranilic acids (e.g., 2-amino-3-bromobenzoic acid) with 3-isothiocyanato-benzenesulfonamide derivatives under reflux in alcoholic solvents. For example, compound 3f (62% yield) was prepared by reacting 2-amino-3-bromobenzoic acid with 2-isothiocyanato-benzenesulfonamide, followed by characterization via / NMR and mass spectrometry (m/z 457.9 [M−H]) . Key steps include:
- Reagent selection : Anthranilic acids with electron-withdrawing substituents (e.g., Br, OCH) enhance reaction efficiency.
- Purification : Products are isolated via filtration and recrystallization, with yields typically ranging from 62% to 71% .
Advanced: How do substituents on the quinazolinone ring influence the compound’s inhibitory activity and spectral properties?
Answer:
Substituents at positions 6, 7, or 8 of the quinazolinone ring modulate electronic and steric effects, impacting both bioactivity and analytical
- Electron-withdrawing groups (e.g., Br in 3f ) increase inhibitory potency by enhancing electrophilicity.
- Methoxy groups (e.g., 3n ) introduce distinct NMR shifts (δ 3.90 for OCH) and improve solubility, as evidenced by a 71% yield .
- Methyl groups (e.g., 3l ) simplify aromatic splitting in NMR (δ 2.85 for CH) but may reduce binding affinity due to steric hindrance .
Methodological Tip : Compare NMR data (e.g., 3l δ 23.7 for CH) to assess substituent effects on ring electron density .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Essential techniques include:
- / NMR : Identifies proton environments (e.g., aromatic protons at δ 7.48–8.05 in 3n ) and carbon frameworks .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., m/z 364.0 [M+H] for 3n ) .
- Elemental analysis : Validates purity by matching calculated and observed C/H/N/S ratios.
Example : In 3f , exchangeable protons (SH at δ 13.16, SONH at δ 7.48) are confirmed via DO exchange .
Advanced: How can researchers resolve spectral ambiguities caused by overlapping aromatic signals?
Answer:
Overlapping aromatic protons (e.g., δ 7.56–7.93 in 3f ) complicate structural assignment. Strategies include:
- Solvent selection : DMSO-d resolves exchangeable protons and reduces peak broadening.
- 2D NMR (COSY, HSQC) : Maps - coupling and - correlations.
- Variable temperature NMR : Reduces signal overlap by altering rotational dynamics .
Case Study : In 3l , methyl groups (δ 2.85) simplify splitting, enabling clear assignment of adjacent protons .
Basic: What reaction conditions optimize yields during synthesis?
Answer:
- Temperature : Reflux in ethanol or methanol (60–80°C) ensures complete cyclization of the quinazolinone ring.
- Time : 3–5 hours balances yield and side-product formation.
- Stoichiometry : A 1:1.1 molar ratio of anthranilic acid to isothiocyanato reagent minimizes unreacted starting material.
Data : Compound 3n achieved 71% yield under these conditions .
Advanced: What strategies address contradictions in biological activity data across structural analogs?
Answer:
Discrepancies in inhibitory activity (e.g., 3f vs. 3l ) arise from substituent electronic/steric effects. Approaches include:
- Dose-response assays : Establish IC values under standardized conditions (e.g., enzyme concentration, pH).
- Molecular docking : Correlate substituent positions (e.g., Br in 3f ) with binding pocket interactions.
- Comparative SAR : Meta-substituted derivatives often show higher activity than ortho/para analogs due to target compatibility .
Basic: How does the trifluoromethyl group impact the compound’s physicochemical profile?
Answer:
The -CF group:
- Enhances lipophilicity : Improves membrane permeability (logP ~2.5–3.0).
- Electron-withdrawing effect : Stabilizes the sulfonamide moiety, as seen in NMR shifts (δ -60 to -65 ppm).
- Metabolic stability : Reduces oxidative degradation in vivo compared to -CH analogs .
Advanced: What computational methods support the design of novel analogs with improved activity?
Answer:
- DFT calculations : Predict electronic effects of substituents (e.g., -OCH vs. -Br) on HOMO/LUMO levels.
- MD simulations : Assess binding stability in enzyme pockets (e.g., carbonic anhydrase IX).
- ADMET prediction : Models bioavailability and toxicity using tools like SwissADME .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
